N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamino group.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under appropriate reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: A compound with similar dimethylamino functionality.
Phenylpyrrole Derivatives: Compounds with similar pyrrole and phenyl groups.
Dimethylaminopyridine: A compound with similar dimethylamino and aromatic characteristics.
Uniqueness
N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-15(17(22)18-11-16(21)19(3)4)13(2)20(12)14-8-6-5-7-9-14/h5-10H,11H2,1-4H3,(H,18,22) |
InChI Key |
DDLCZYHXOGBCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCC(=O)N(C)C |
Origin of Product |
United States |
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